molecular formula C9H9N3OS B1480293 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol CAS No. 1866404-26-3

6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol

Cat. No.: B1480293
CAS No.: 1866404-26-3
M. Wt: 207.25 g/mol
InChI Key: AZTJEMSQTVALPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to possess diverse pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including this compound, have been reported to exhibit significant effects on cellular activities, contributing to their therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazine derivatives are known for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various physiological processes . This inhibition leads to increased levels of cyclic nucleotides, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including this compound, maintain their stability under various conditions, ensuring consistent biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, while higher doses may lead to toxic or adverse effects. For example, pyridazine derivatives have been shown to possess antihypertensive activity at specific dosages, demonstrating their potential for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyridazine derivatives, including this compound, have been reported to modulate the activity of key metabolic enzymes, contributing to their diverse pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biological activity. Pyridazine derivatives, including this compound, have been shown to exhibit targeted distribution within specific tissues, enhancing their therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, ensuring its effective action. Pyridazine derivatives, including this compound, have been reported to localize within particular cellular structures, contributing to their biological effects .

Properties

IUPAC Name

3-(thiophen-2-ylmethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTJEMSQTVALPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol
Reactant of Route 3
Reactant of Route 3
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol
Reactant of Route 4
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol
Reactant of Route 5
Reactant of Route 5
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol
Reactant of Route 6
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.